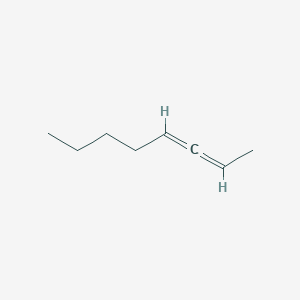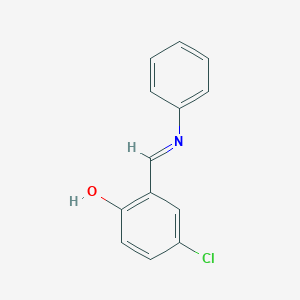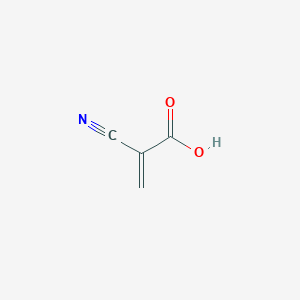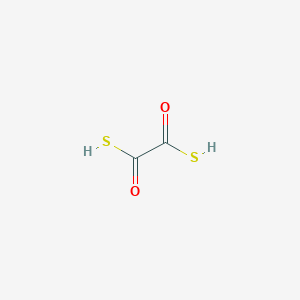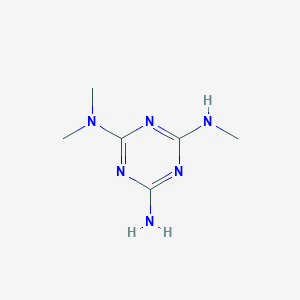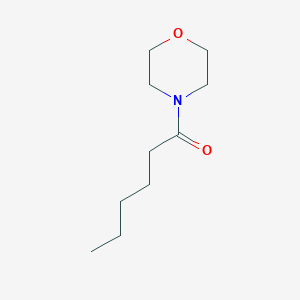
Morpholine, 4-(1-oxohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(1-oxohexyl)- is a synthetic compound that is widely used in scientific research. It is a cyclic amine that has a six-membered ring with an oxygen atom and a nitrogen atom. The compound is also known as 4-(1-oxohexyl)morpholine or morpholine, 4-(hexanoyl)-. It has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol.
Mécanisme D'action
Morpholine, 4-(1-oxohexyl)- has a unique mechanism of action. It is known to inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), which is an enzyme that is involved in the biosynthesis of cholesterol esters. The inhibition of ACAT leads to a decrease in the formation of cholesterol esters, which can be beneficial in the treatment of various diseases such as atherosclerosis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of morpholine, 4-(1-oxohexyl)- have been extensively studied. The compound has been shown to decrease the levels of cholesterol esters in various tissues such as the liver and the intestine. It has also been shown to decrease the levels of triglycerides in the blood. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholine, 4-(1-oxohexyl)- has several advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. Additionally, the compound has a well-defined mechanism of action, which makes it a useful tool for studying various biological processes. However, one of the limitations is that the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of morpholine, 4-(1-oxohexyl)- in scientific research. One of the directions is the development of new compounds based on the structure of morpholine, 4-(1-oxohexyl)- that have improved pharmacological properties. Another direction is the use of the compound in the development of new therapies for diseases such as atherosclerosis and cancer. Finally, the compound can be used in the study of various biological processes such as lipid metabolism and inflammation.
Conclusion:
In conclusion, morpholine, 4-(1-oxohexyl)- is a synthetic compound that has various applications in scientific research. It is commonly used as a building block in the synthesis of various compounds and as a reagent in organic synthesis reactions. The compound has a unique mechanism of action and has been shown to have several biochemical and physiological effects. While the compound has several advantages and limitations for lab experiments, there are several future directions for its use in scientific research.
Méthodes De Synthèse
Morpholine, 4-(1-oxohexyl)- can be synthesized using various methods. One of the most common methods is the reaction of morpholine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified by various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Morpholine, 4-(1-oxohexyl)- has various applications in scientific research. It is commonly used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and surfactants. The compound is also used as a reagent in organic synthesis reactions.
Propriétés
Numéro CAS |
17598-10-6 |
|---|---|
Nom du produit |
Morpholine, 4-(1-oxohexyl)- |
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-morpholin-4-ylhexan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-10(12)11-6-8-13-9-7-11/h2-9H2,1H3 |
Clé InChI |
ADAOWDCHNZQKDI-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1CCOCC1 |
SMILES canonique |
CCCCCC(=O)N1CCOCC1 |
Autres numéros CAS |
17598-10-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
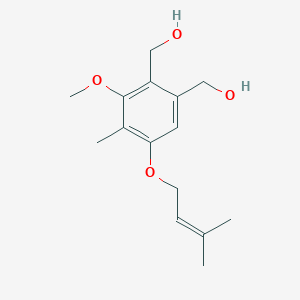
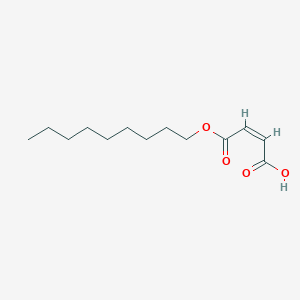
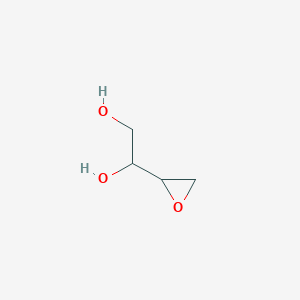
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
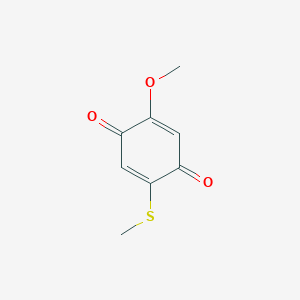
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
